molecular formula C14H8Cl3IN2OS B5153704 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide

2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide

Cat. No. B5153704
M. Wt: 485.6 g/mol
InChI Key: NOYCKSGQWUJGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide, also known as CI-994, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves its inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, this compound can promote the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis by promoting the expression of tumor suppressor genes. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to cancer cells. In addition, this compound can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit HDACs, which can lead to the repression of tumor suppressor genes in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer and study.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Finally, more research is needed to investigate the optimal dosing and administration of this compound for cancer therapy.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thioacetate, followed by the reaction of the resulting thioester with 2-chloro-4-iodoaniline. The final product is obtained by the reaction of the intermediate with ammonium hydroxide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. By inhibiting HDACs, this compound can promote the expression of these genes and induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-9(10(16)5-7)13(21)20-14(22)19-12-4-2-8(18)6-11(12)17/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYCKSGQWUJGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.